molecular formula C12H15NO2 B8615597 3-(2,6-Dimethylanilino)oxolan-2-one CAS No. 58810-61-0

3-(2,6-Dimethylanilino)oxolan-2-one

Cat. No. B8615597
CAS RN: 58810-61-0
M. Wt: 205.25 g/mol
InChI Key: QNCHSVFDXFQFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylanilino)oxolan-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dimethylanilino)oxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethylanilino)oxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58810-61-0

Product Name

3-(2,6-Dimethylanilino)oxolan-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,6-dimethylanilino)oxolan-2-one

InChI

InChI=1S/C12H15NO2/c1-8-4-3-5-9(2)11(8)13-10-6-7-15-12(10)14/h3-5,10,13H,6-7H2,1-2H3

InChI Key

QNCHSVFDXFQFLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process for making N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine which comprises reacting 3-halotetrahydro-2-oxofuran, wherein the halo group is bromo or chloro, with 2,6-dimethylbenzeneamine in the presence of water and a base at a temperature between 80° and 160° C. to form N-(tetrahydro-2-oxo-3-furanyl)-2,6-dimethylbenzeneamine, and wherein the base is gradually added to the reaction zone so as to maintain the pH below about 7.5.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-halotetrahydro-2-oxofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.